Aqueous Solubility Enhancement: Monohydrochloride Salt vs. Free Base Form
The monohydrochloride salt of 5-hydrazinylpyridine-2-carboxylic acid is described as 'highly soluble in water and polar organic solvents,' a property conferred by salt formation that protonates the hydrazine or pyridine nitrogen, increasing polarity [1]. In contrast, the free base (CAS 78273-26-4) is reported with no aqueous solubility specification on authoritative databases and is predicted to have limited water solubility characteristic of zwitterionic pyridinecarboxylic acids . This solubility differential is critical for applications requiring homogeneous aqueous reaction conditions, such as bioconjugation in physiological buffers.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Highly soluble in water (qualitative vendor specification) [1] |
| Comparator Or Baseline | Free base (CAS 78273-26-4): aqueous solubility not reported; predicted moderate-to-low solubility based on zwitterionic character |
| Quantified Difference | Exact solubility values (mg/mL) not published; qualitative solubility advantage for HCl salt. |
| Conditions | Ambient temperature; vendor-supplied physical property description [1]. |
Why This Matters
For procurement decisions involving aqueous-phase chemistry or biological assays, the monohydrochloride salt eliminates the need for co-solvents or pH adjustment, reducing experimental variability.
- [1] Kuujia.com. CAS 78273-16-2: 5-Hydrazinylpyridine-2-carboxylic acid hydrochloride – Product Technical Datasheet. Accessed April 2026. View Source
